((plusmn))-Zanubrutinib

描述

(±)-Zanubrutinib is a next-generation Bruton’s tyrosine kinase (BTK) inhibitor developed by BeiGene. It received FDA breakthrough therapy designation in 2019 for relapsed/refractory (R/R) mantle cell lymphoma (MCL), marking the first such recognition for a China-developed oncology drug . Zanubrutinib demonstrates rapid absorption (median Tmax = 2 hours) and efficient blood-brain barrier (BBB) penetration, with cerebrospinal fluid (CSF) concentrations correlating closely with plasma dynamics .

准备方法

The synthesis of ((plusmn))-Zanubrutinib involves several key steps. The starting material is typically a cyano-substituted compound, which undergoes hydrolysis to form the corresponding carboxylic acid . This intermediate is then subjected to chiral resolution to obtain the desired enantiomer . The final step involves the formation of a covalent bond with the active site of Bruton tyrosine kinase, resulting in the active compound . Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing the use of hazardous reagents .

化学反应分析

((plusmn))-Zanubrutinib undergoes several types of chemical reactions, including:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves nucleophilic substitution, where a nucleophile replaces a leaving group on the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

科学研究应用

B-Cell Malignancies

Zanubrutinib is primarily indicated for the treatment of various B-cell malignancies, including:

- Chronic Lymphocytic Leukemia (CLL)

- Small Lymphocytic Lymphoma (SLL)

- Mantle Cell Lymphoma (MCL)

- Diffuse Large B-Cell Lymphoma (DLBCL)

Recent studies have shown promising results in these areas:

- Chronic Lymphocytic Leukemia : In a phase II trial involving patients with CLL/SLL, zanubrutinib demonstrated an overall response rate (ORR) of 96.2%, with a significant proportion achieving complete remission .

- Mantle Cell Lymphoma : Zanubrutinib received expedited approval for MCL in both the USA and China, marking it as the first investigational new drug discovered in China to achieve simultaneous development in both countries .

- Diffuse Large B-Cell Lymphoma : A retrospective case series indicated that zanubrutinib-containing regimens resulted in an ORR of 84.5% among patients with CNS involvement, suggesting effective penetration across the blood-brain barrier .

Combination Therapies

Zanubrutinib is being evaluated in combination with other therapeutic agents to enhance efficacy:

- With Anti-CD20 Antibodies : Studies are investigating the synergistic effects of zanubrutinib when combined with rituximab or obinutuzumab.

- In Patients Intolerant to Other BTK Inhibitors : A phase II study assessed zanubrutinib's safety and efficacy in patients intolerant to ibrutinib or acalabrutinib, showing favorable outcomes .

Pharmacokinetics and Safety Profile

Zanubrutinib exhibits favorable pharmacokinetic properties:

- Bioavailability : It achieves high BTK occupancy levels (100% at 40 mg daily) with optimized dosing regimens showing sustained BTK blockade.

- Safety : The safety profile is characterized by lower incidences of atrial fibrillation and hypertension compared to ibrutinib, making it a more tolerable option for patients .

Case Study 1: Efficacy in CNS Lymphoma

A study involving 13 patients with CNS lymphoma treated with zanubrutinib revealed an effective CNS penetration and promising response rates. The mean peak concentration of zanubrutinib in cerebrospinal fluid was significantly higher than previously reported for other BTK inhibitors, indicating its potential for treating CNS-involved lymphomas .

Case Study 2: Combination Therapy Outcomes

In another case series focusing on combination therapies involving zanubrutinib and anti-CD20 antibodies, preliminary results indicated improved response rates and tolerability compared to monotherapy approaches. This suggests that zanubrutinib may enhance the therapeutic window when used alongside established treatments .

作用机制

((plusmn))-Zanubrutinib exerts its effects by binding to the active site of Bruton tyrosine kinase, forming an irreversible covalent bond . This inhibits the kinase’s activity, preventing it from phosphorylating downstream targets involved in B-cell signaling . As a result, the proliferation and survival of malignant B cells are reduced, leading to tumor regression .

相似化合物的比较

Comparison with Similar BTK Inhibitors

Zanubrutinib vs. Ibrutinib

Efficacy

- In the phase 3 ALPINE trial, zanubrutinib demonstrated superior overall response rates (ORR: 85.6% vs. 75.4%; P < 0.0001) and complete response (CR) rates compared to ibrutinib in R/R chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) .

In the ASPEN trial, zanubrutinib showed higher rates of very good partial response (VGPR) + CR (26.3% vs. 0%; P = 0.06) in Waldenström macroglobulinemia patients with CXCR4 mutations, though major response rates (MRR) were comparable (73.7% vs. 85.7%) .

Pharmacokinetics and Distribution

Both drugs exhibit rapid BBB penetration. Zanubrutinib’s CSF/plasma concentration ratio (~0.2–0.5) mirrors ibrutinib’s, with peak CSF levels achieved within 2–4 hours post-dose .

Zanubrutinib has a lower incidence of off-target adverse events (AEs) such as atrial fibrillation (2.5% vs. 10.1% with ibrutinib) due to improved selectivity .

Table 1: Key Efficacy Comparisons with Ibrutinib

| Parameter | Zanubrutinib | Ibrutinib | Study |

|---|---|---|---|

| ORR in CLL/SLL | 85.6% | 75.4% | ALPINE |

| CR Rate in MCL | 77.9% | 42.9% | Indirect |

| VGPR + CR in CXCR4<sup>MUT</sup> | 26.3% | 0% | ASPEN |

Zanubrutinib vs. Acalabrutinib

Efficacy

However, a network meta-analysis suggested zanubrutinib may improve PFS over acalabrutinib in R/R CLL (HR: 0.52; 95% CI: 0.30–0.90) .

- Acalabrutinib monotherapy showed lower rates of serious hemorrhage (3% vs. 8%) and hypertension (5% vs. 12%) compared to zanubrutinib .

Zanubrutinib vs. Orelabrutinib

- In R/R MCL, zanubrutinib and orelabrutinib had comparable ORR (83.7% vs. 87.9%) but significantly higher CR rates with zanubrutinib (77.9% vs. 42.9%; risk difference: 35.0%) .

Pharmacokinetic and Pharmacodynamic Distinctions

Table 3: Pharmacokinetic Parameters

| Parameter | Zanubrutinib | Ibrutinib | Acalabrutinib | |

|---|---|---|---|---|

| Tmax (hours) | 2 | 1–2 | 1–3 | |

| Half-life (hours) | 2–4 | 4–8 | 1–3 | |

| CSF/Plasma Ratio | 0.2–0.5 | 0.1–0.3 | N/A |

Zanubrutinib’s short half-life (2–4 hours) necessitates twice-daily dosing, whereas ibrutinib’s longer half-life allows once-daily administration .

生物活性

((±)-Zanubrutinib is a next-generation, oral Bruton’s tyrosine kinase (BTK) inhibitor developed for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), Waldenström macroglobulinemia (WM), and mantle cell lymphoma (MCL). This article explores the biological activity of ((±)-Zanubrutinib, highlighting its mechanism of action, efficacy, safety profile, and comparative studies with other BTK inhibitors.

((±)-Zanubrutinib selectively inhibits BTK, a critical enzyme in the B-cell receptor signaling pathway that regulates cell proliferation and survival. By blocking BTK activation, ((±)-Zanubrutinib induces apoptosis in malignant B-cells. Its design aims to maximize BTK occupancy while minimizing off-target effects associated with first-generation BTK inhibitors like ibrutinib.

Clinical Trials

Several clinical trials have assessed the efficacy of ((±)-Zanubrutinib. Notable studies include:

- ALPINE Trial : A head-to-head comparison with ibrutinib in patients with CLL/SLL. The overall response rate for ((±)-Zanubrutinib was 83.5% , compared to 74.2% for ibrutinib. Higher rates of at least a partial response were observed in high-risk subgroups.

- SEQUOIA Study : Investigated ((±)-Zanubrutinib against bendamustine and rituximab in untreated CLL patients, showing significant improvement in progression-free survival (PFS) with an acceptable safety profile.

Key Findings

- BTK Occupancy : ((±)-Zanubrutinib achieved 100% BTK occupancy in peripheral blood at a dose of 40 mg daily and maintained high occupancy levels in lymph nodes.

- Dosing and Pharmacokinetics : The drug exhibits a longer half-life and higher bioavailability than ibrutinib, allowing sustained therapeutic levels that enhance efficacy.

Adverse Events

A pooled analysis from multiple clinical trials involving 1,550 patients revealed that ((±)-Zanubrutinib is generally well tolerated. Common adverse events included:

- Upper respiratory tract infection: 29.0%

- Diarrhea: 19.9%

- Contusion: 19.4%

- Cough: 17.2%

- Rash: 16.2%

Serious adverse events were primarily pneumonia (7.5% ) and hypertension (7.4% ). Notably, the incidence of atrial fibrillation was lower than that observed with ibrutinib.

| Adverse Event | Percentage (%) |

|---|---|

| Upper respiratory tract | 29.0 |

| Diarrhea | 19.9 |

| Contusion | 19.4 |

| Cough | 17.2 |

| Rash | 16.2 |

| Serious AE (Pneumonia) | 7.5 |

| Serious AE (Hypertension) | 7.4 |

Comparative Analysis with Ibrutinib

((±)-Zanubrutinib has shown advantages over ibrutinib regarding selectivity and safety:

- Selectivity : It demonstrates greater specificity for BTK with reduced off-target inhibition of kinases such as EGFR and HER2.

- Efficacy : Higher overall response rates and better PFS in clinical trials.

- Safety : Lower rates of treatment-emergent adverse events (TEAEs) compared to ibrutinib, particularly concerning atrial fibrillation and major bleeding events.

Case Studies

In clinical settings, case studies have illustrated the effectiveness of ((±)-Zanubrutinib in managing refractory cases of B-cell malignancies:

- A patient with relapsed CLL exhibited a complete response after switching from ibrutinib to ((±)-Zanubrutinib after experiencing significant side effects.

- In another case involving WM, a patient showed marked improvement in immunoglobulin M levels following escalation of ((±)-Zanubrutinib dosage.

常见问题

Basic Research Questions

Q. What are the key considerations for designing a clinical trial evaluating (±)-Zanubrutinib in relapsed/refractory mantle cell lymphoma (R/R MCL)?

- Methodological Answer : Clinical trials should adopt randomized controlled designs with progression-free survival (PFS) as the primary endpoint, aligning with validated correlations to overall survival in MCL . Sample size calculations must account for stratification factors (e.g., prior therapies) and use histopathologically confirmed R/R MCL status for eligibility. Exclusion criteria should address comorbidities affecting BTK inhibitor metabolism. Standardized response assessment via RECIST 1.1 criteria ensures reproducibility .

Q. How should researchers analyze contradictory efficacy data between (±)-Zanubrutinib monotherapy and combination regimens?

- Methodological Answer : Stratify data using Cox proportional hazards models adjusted for baseline characteristics (e.g., disease stage). For example, monotherapy showed a median PFS of 17.3 months in Richter transformation CLL (RT-CLL), while combination therapy with tislelizumab had reduced PFS (2.9 months), likely due to cohort differences . Sensitivity analyses (e.g., inverse probability weighting) and interaction tests for treatment-effect modifiers are critical .

Q. What methodologies ensure data integrity in (±)-Zanubrutinib clinical trials?

- Methodological Answer : Centralized electronic data capture (EDC) systems with audit trails and dual-independent verification are essential. The NCT02795182 trial used MedDRA-coded adverse event (AE) reporting with weekly reconciliation against lab data . Adherence to WHO-GCP guidelines for sample tracking and >95% completion rates for endpoint assessments are recommended .

Q. How can safety signals for (±)-Zanubrutinib be systematically monitored in real-world studies?

- Methodological Answer : Apply disproportionality analysis using WHO-VigiAccess and FAERS data with multiple algorithms (ROR, PRR, BCPNN). A 2024 study identified thrombocytopenia (ROR=3.12) and neutropenia (PRR=2.89) as significant signals . Temporal analysis via 6-month moving windows enhances sensitivity to reporting trends .

Advanced Research Questions

Q. What statistical approaches model long-term survival outcomes in (±)-Zanubrutinib studies?

- Methodological Answer : Use parametric survival models (Weibull/Gompertz) for extrapolation beyond trial periods. The 2022 PBAC analysis applied linear convergence between Years 5–10, validated through sensitivity analyses comparing hazard rate convergence (30 months vs. 7.5 years) . Incorporate time-varying covariates for treatment discontinuation effects .

Q. What comparative efficacy frameworks are appropriate for (±)-Zanubrutinib versus other BTK inhibitors?

- Methodological Answer : Conduct network meta-analyses using fixed-effects models with hazard ratios (HRs) for PFS/OS. The PBAC 2022 analysis showed superior OS vs. bendamustine-rituximab (HR=0.62, 95% CI 0.51–0.75) via propensity score matching . Validate findings with individual participant data from consortia .

Q. How can researchers address heterogeneity in patient responses to (±)-Zanubrutinib across trials?

- Methodological Answer : Apply mixed-effects models with random effects for trial sites and fixed effects for molecular markers (e.g., TP53 mutations). Pre-specified subgroup analyses in NCT02343120 revealed 38% lower response rates in TP53-mutated patients . Bootstrap resampling quantifies subgroup stability .

Q. What PK/PD modeling techniques optimize (±)-Zanubrutinib dosing?

- Methodological Answer : Use population PK modeling (NONMEM®) with covariates like hepatic function. Phase 1/2 studies established a sigmoidal Emax relationship between AUC0-24 and BTK occupancy (R²=0.89) . Bayesian adaptive designs enable real-time dose adjustments .

Q. Methodological Considerations

- Data Sources : Prioritize FAERS, WHO-VigiAccess, and trial registries (ClinicalTrials.gov ) for AE and efficacy data .

- Statistical Validation : Employ sensitivity analyses, bootstrap resampling, and time-varying covariates to address biases .

- Ethical Compliance : Adhere to WHO-GCP guidelines and pre-specify subgroup analyses to minimize reporting bias .

属性

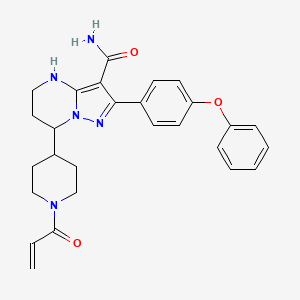

IUPAC Name |

2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAOAWBMHREKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。